Fargesol

Vue d'ensemble

Description

Fargesol is a compound with the molecular formula C22H28O7 and a molecular weight of 404.5 . It is a powder and is primarily used as a reference standard in pharmacological research, food and cosmetic research, and as a synthetic precursor compound .

Synthesis Analysis

Farnesol, a compound similar to Fargesol, is synthesized and secreted by the fungus Candida albicans . The synthesis and secretion of Farnesol are distinct and separate events . The synthesis of Farnesol and similar compounds occurs during the stationary phase, not during growth .Molecular Structure Analysis

Farnesol, a compound similar to Fargesol, exists as a soluble homo-tetrameric form . It belongs to the NADP-specific cP2 subfamily of the classical short-chain dehydrogenase/reductase (SDR) family and exhibits typical structural features of those enzymes including the conserved nucleotide-binding Rossman-fold .Chemical Reactions Analysis

Farnesol can target various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors to inhibit fungal growth and reduce fungal pathogenicity . Furthermore, Farnesol can suppress resistance-associated genes, such as those of biofilm and ergosterol, to enhance the fungicidal effectiveness of conventional antifungal drugs .Physical And Chemical Properties Analysis

Fargesol is a powder . Farnesol, a compound similar to Fargesol, is a colorless liquid that is hydrophobic, and thus insoluble in water, but miscible with oils .Applications De Recherche Scientifique

Anti-Inflammatory Effects

- Inflammatory Bowel Disease : Fargesin, a component of Fargesol, has been shown to alleviate symptoms of inflammatory bowel disease in mice. It reduces inflammatory infiltration, myeloperoxidase activity, and tumor necrosis factor secretion. This effect is linked to the suppression of the NF-κB signaling pathway (Yue et al., 2018).

- Anti-Inflammatory in Monocytes : Another study found that fargesin exerted anti-inflammatory effects on human monocytes by inhibiting the production of cyclooxygenase-2, inducible nitric oxide synthase, and pro-inflammation cytokines. This inhibition occurs through the PKC-dependent suppression of NF-κB and AP-1 signaling pathways (Pham et al., 2017).

Dermatological Applications

- Inhibiting Melanin Synthesis : Fargesin has been found to inhibit melanin production in mouse melanoma cells and human epidermal melanocytes. It suppresses the expression of melanogenic enzymes and interferes with PKA/CREB and p38 MAPK signaling pathways, suggesting potential use in treating hyperpigmentation disorders (Fu et al., 2019).

Cardiovascular Health

- Antihypertensive Effects : Fargesin's vasorelaxation effects in rat aortic rings and its beneficial impact on hypertensive rats have been observed. It helps reduce systolic blood pressure and cardiac hypertrophy, indicating its potential in treating hypertension (Sha et al., 2016).

Metabolic Disorders

- Improving Lipid and Glucose Metabolism : Fargesin improves lipid and glucose metabolism in adipocytes and obese mice. It enhances glucose uptake and reduces plasma triglyceride levels, suggesting a role in managing obesity and insulin resistance (Lee et al., 2012).

Atherosclerosis

- Reducing Atherosclerosis : Fargesin has been shown to alleviate atherosclerosis by promoting reverse cholesterol transport and reducing inflammation. This is achieved through upregulation of specific gene expressions and suppression of the TLR4/NF-κB pathway (Wang et al., 2020).

Osteoarthritis

- Osteoarthritis Treatment : Fargesin ameliorates osteoarthritis by reprogramming macrophages and reducing inflammation through downregulation of the MAPK and NF-κB pathways. It shows potential as a therapeutic agent for early-stage osteoarthritis (Lu et al., 2021).

Mécanisme D'action

Farnesol acts as a quorum-sensing molecule and has been identified as both a quorum sensing molecule (QSM) and a virulence factor . It can prevent and treat fungal infections, exert significant antimicrobial effects on fungal planktonic and biofilm cells, enhance the antimicrobial efficacy of conventional antifungal drugs, and reverse and reduce fungal drug resistance .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

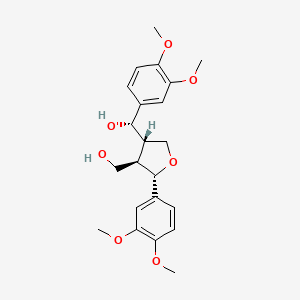

(S)-(3,4-dimethoxyphenyl)-[(3S,4R,5S)-5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,21-24H,11-12H2,1-4H3/t15-,16+,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXRGUWLQJECEW-LGFFLQIISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)OC)OC)O)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)OC)OC)O)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B3027383.png)

![tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027386.png)

![tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027387.png)

![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)

![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027398.png)

![3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B3027399.png)